Alcohol oxidase

Description

The exact mass of the compound Oxidase, alcohol is 191.188529040 g/mol and the complexity rating of the compound is 44.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

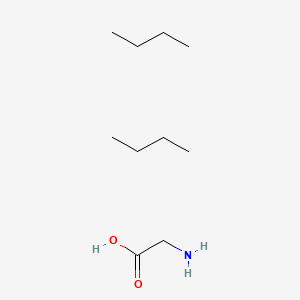

2-aminoacetic acid;butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H10.C2H5NO2/c2*1-3-4-2;3-1-2(4)5/h2*3-4H2,1-2H3;1,3H2,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCNDNBULVLKSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC.CCCC.C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920211 | |

| Record name | Glycine--butane (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9073-63-6 | |

| Record name | Alcohol oxidase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine--butane (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidase, alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Alcohol Oxidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of alcohol oxidase, a flavoenzyme with significant applications in biotechnology and diagnostics. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the enzyme's catalytic processes, structural features, and substrate specificity. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and development.

Introduction to this compound

This compound (AOX, EC 1.1.3.13) is a flavoprotein that catalyzes the oxidation of primary short-chain alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1][2] The enzyme is predominantly found in methylotrophic yeasts such as Pichia pastoris and Hansenula polymorpha, where it plays a crucial role in methanol metabolism.[3] The high expression levels of AOX in these yeasts, particularly under methanol induction, make them a valuable source for this enzyme.[4]

Structurally, this compound is a homo-octameric protein, with each subunit containing a non-covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[5] The enzyme belongs to the glucose-methanol-choline (GMC) family of oxidoreductases.

Core Mechanism of Action

The catalytic mechanism of this compound proceeds via a two-step process involving a reductive and an oxidative half-reaction. This mechanism is characteristic of many flavoprotein oxidases.

Reductive Half-Reaction: Alcohol Oxidation

In the first half-reaction, the alcohol substrate binds to the active site of the enzyme. A hydride ion is then transferred from the α-carbon of the alcohol to the N5 position of the isoalloxazine ring of the FAD cofactor. This results in the oxidation of the alcohol to an aldehyde and the reduction of FAD to FADH₂. This step is generally considered to be the rate-limiting step in the overall reaction.

Oxidative Half-Reaction: FAD Reoxidation

In the second half-reaction, the reduced FADH₂ cofactor is reoxidized by molecular oxygen. This process involves the transfer of two electrons from FADH₂ to O₂, resulting in the formation of hydrogen peroxide (H₂O₂) and the regeneration of the oxidized FAD cofactor, allowing the enzyme to begin another catalytic cycle.

The overall reaction can be summarized as follows:

R-CH₂OH + O₂ → R-CHO + H₂O₂

Structural Features and Active Site

The crystal structure of this compound from Pichia pastoris reveals a homo-octameric assembly. Each monomer consists of an FAD-binding domain and a substrate-binding domain. The active site is located in a cavity near the FAD cofactor. The size and shape of this active site cavity are key determinants of the enzyme's substrate specificity, with a preference for small primary alcohols due to steric hindrance from bulky amino acid residues.

Quantitative Data: Kinetics and Substrate Specificity

The catalytic efficiency of this compound varies with the substrate. The enzyme exhibits the highest affinity for methanol, with a decreasing affinity for longer-chain primary alcohols. The following tables summarize the kinetic parameters for alcohol oxidases from different sources.

| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference(s) |

| Methanol | Pichia pastoris | 0.6 - 1.0 | 2.27 - 4.5 | 2.27 - 7.5 | |

| Methanol | Hansenula polymorpha | 0.23 - 0.62 | - | - | |

| Ethanol | Pichia pastoris | 9.0 | - | - | |

| Ethanol | Hansenula polymorpha | 16.2 | - | - | |

| n-Propanol | Hansenula polymorpha | 66 | - | - | |

| n-Butanol | Hansenula polymorpha | 166 | - | - |

Table 1: Kinetic Parameters of Short-Chain Alcohol Oxidases

| Substrate | Relative Activity (%) | Enzyme Source | Reference(s) |

| Methanol | 100 | Hansenula polymorpha | |

| Ethanol | 92 | Hansenula polymorpha | |

| n-Propanol | 72 | Hansenula polymorpha | |

| n-Butanol | 57 | Hansenula polymorpha | |

| Benzyl Alcohol | 81 | Hansenula polymorpha |

Table 2: Relative Substrate Specificity of Hansenula polymorpha this compound

Experimental Protocols

Purification of Recombinant this compound from Pichia pastoris

This protocol outlines the basic steps for the purification of this compound from a P. pastoris expression system.

-

Cell Culture and Induction: Grow the recombinant P. pastoris strain in a suitable medium. Induce the expression of this compound by adding methanol to the culture.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 1 mM PMSF and 1 mM EDTA). Disrupt the cells using methods such as bead beating or high-pressure homogenization.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Chromatography:

-

Affinity Chromatography: If the recombinant protein is tagged (e.g., with a His-tag), use an appropriate affinity chromatography resin (e.g., Ni-NTA agarose) for initial purification.

-

Ion-Exchange Chromatography: Further purify the protein using an anion-exchange column (e.g., Q-Sepharose) with a salt gradient (e.g., 0-1 M NaCl).

-

Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column (e.g., Superdex 200) to separate the protein based on size and obtain a highly pure sample.

-

-

Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Spectrophotometric Assay of this compound Activity

This continuous spectrophotometric assay is based on the peroxidase-coupled oxidation of a chromogenic substrate.

Reagents:

-

100 mM Potassium Phosphate Buffer, pH 7.5.

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (e.g., 10 mg/mL in water).

-

Horseradish Peroxidase (HRP) solution (e.g., 1 mg/mL in phosphate buffer).

-

Substrate solution (e.g., 1 M methanol in water).

-

This compound sample.

Procedure:

-

In a cuvette, combine 800 µL of phosphate buffer, 100 µL of ABTS solution, and 50 µL of HRP solution.

-

Add 50 µL of the this compound sample and mix gently.

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Immediately monitor the increase in absorbance at 420 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the this compound activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydrogen peroxide per minute under the specified conditions.

This compound Activity Assay using a Clark-Type Oxygen Electrode

This method directly measures the consumption of oxygen during the oxidation of the alcohol substrate.

Apparatus:

-

A Clark-type oxygen electrode connected to a suitable meter.

-

A temperature-controlled reaction vessel with a magnetic stirrer.

Reagents:

-

Air-saturated 100 mM Potassium Phosphate Buffer, pH 7.5.

-

Substrate solution (e.g., 1 M methanol in water).

-

This compound sample.

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated buffer (100% saturation) and a solution of sodium dithionite (0% saturation).

-

Add a known volume of air-saturated phosphate buffer to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C) with constant stirring.

-

Record the stable baseline of oxygen concentration.

-

Add a small volume of the this compound sample to the vessel and allow the signal to stabilize.

-

Initiate the reaction by adding a known concentration of the substrate.

-

Record the decrease in oxygen concentration over time. The initial linear rate of oxygen consumption is proportional to the enzyme activity.

-

Calculate the activity based on the known initial concentration of dissolved oxygen in the buffer at that temperature and pressure.

Mandatory Visualizations

Catalytic Cycle of this compound

Caption: The catalytic cycle of this compound.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for this compound characterization.

References

- 1. interchim.fr [interchim.fr]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Immobilization of Pichia pastoris cells containing this compound activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of this compound from Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of this compound from Pichia pastoris by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of the FAD Cofactor in Alcohol Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the flavin adenine dinucleotide (FAD) cofactor's indispensable role in the structure, function, and regulation of alcohol oxidase (AOX). We will explore the catalytic mechanism, the structural basis of FAD interaction, and the physiological modulation of enzyme activity through cofactor modification. Detailed experimental protocols and quantitative data are presented to support further research and application in drug development and biotechnology.

Structural Context of FAD in this compound

This compound (EC 1.1.3.13) is a homo-octameric flavoenzyme, meaning its mature, active form consists of eight identical protein subunits.[1] Each of these subunits cradles one non-covalently bound FAD molecule, which serves as the prosthetic group essential for catalysis.[1][2] The total molecular weight of the complex is approximately 600-670 kDa.[3][4]

The enzyme belongs to the glucose-methanol-choline (GMC) oxidoreductase superfamily, characterized by a conserved FAD-binding domain. This domain features a characteristic nucleotide-binding sequence motif, GXGXXG, which in Pichia pastoris is GGGSSG. Structural analyses, including crystal structure and cryo-electron microscopy, reveal that the FAD cofactor is deeply buried within each subunit, in an active site that is largely inaccessible to the surrounding solvent. This architecture is crucial for controlling substrate access and facilitating the precise electronic transfers required for catalysis.

The Catalytic Cycle: FAD as the Redox Hub

The primary function of the FAD cofactor is to act as the redox center, mediating the transfer of electrons from the alcohol substrate to molecular oxygen. The overall reaction catalyzed is:

Primary Alcohol + O₂ ⇌ Aldehyde + H₂O₂

This conversion occurs via a two-step mechanism involving two distinct half-reactions:

-

Reductive Half-Reaction: The alcohol substrate binds to the active site. A hydride ion (H⁻) is transferred from the alcohol's α-carbon to the isoalloxazine ring of the oxidized FAD cofactor. This reduces FAD to FADH₂, while the alcohol is oxidized to its corresponding aldehyde, which is then released. The reaction is initiated by a catalytic base, identified as a conserved histidine residue (His567 in AOX1), which abstracts a proton from the substrate's hydroxyl group.

-

Oxidative Half-Reaction: The reduced cofactor, FADH₂, reacts with molecular oxygen (O₂), the terminal electron acceptor. The FADH₂ is re-oxidized back to FAD, making it ready for another catalytic cycle. In the process, O₂ is reduced to hydrogen peroxide (H₂O₂).

This catalytic cycle demonstrates the central role of FAD as a stable electron carrier, cycling between its oxidized (FAD) and reduced (FADH₂) states.

Regulation of Activity via FAD Modification

In methylotrophic yeasts like Hansenula polymorpha and Pichia pastoris, AOX activity is fine-tuned through a unique, auto-catalytic modification of the FAD cofactor itself. The naturally occurring ribityl chain of FAD is converted to an arabityl chain, forming arabinoflavin adenine dinucleotide (a-FAD). This stereochemical change, occurring at the C2' carbon of the sugar chain, modulates the redox potential of the cofactor and significantly alters the enzyme's kinetic properties.

The presence of a-FAD has a distinct effect on catalysis:

-

Vmax: The maximal reaction velocity is slightly decreased.

-

Km: The Michaelis constant (Km) for methanol is significantly reduced, by approximately an order of magnitude. This increases the enzyme's affinity for its primary substrate.

This modification is physiologically relevant, as the proportion of a-FAD in the enzyme increases in environments with low methanol concentrations, allowing the yeast to maintain metabolic efficiency.

Quantitative Data on AOX Kinetic Parameters

The following table summarizes key kinetic parameters for this compound from various sources, illustrating the effects of mutation and the typical range of substrate affinity.

| Enzyme Source & Form | Substrate | Km (mM) | Vmax (µmol·min⁻¹·mg⁻¹) | Reference |

| Hansenula polymorpha (Wild Type) | Methanol | 0.62 | 27.4 | |

| Hansenula polymorpha (Mutant CA2) | Methanol | 2.48 | 66.7 | |

| Hansenula polymorpha (Mutant CA4) | Methanol | 1.10 | 31.3 | |

| Hansenula polymorpha (with a-FAD) | Methanol | ~10x lower than native | Slightly decreased | |

| Hansenula polymorpha DL-1 | Methanol | 0.23 | Not Specified | |

| Kloeckera sp. | Methanol | 0.44 | Not Specified |

Experimental Methodologies

Investigating the role of FAD in AOX involves several key experimental techniques. Detailed protocols for these core methods are outlined below.

Spectrophotometric Enzyme Activity Assay

This is the most common method for measuring AOX activity. It relies on a coupled reaction where the H₂O₂ produced by AOX is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The rate of color change is directly proportional to AOX activity.

Principle:

-

Alcohol + O₂ --(AOX)--> Aldehyde + H₂O₂

-

H₂O₂ + ABTS(reduced) --(HRP)--> 2H₂O + ABTS(oxidized) (Colored product)

Protocol:

-

Reagents:

-

100 mM Potassium Phosphate Buffer, pH 7.5.

-

ABTS Solution: 2 mM ABTS in phosphate buffer. The solution should be freshly prepared and saturated with O₂ by bubbling for ~5 minutes.

-

Peroxidase (HRP) Solution: 250 units/mL in cold buffer.

-

Substrate Solution: e.g., 1.0% (v/v) Methanol in ultrapure water.

-

Enzyme Solution: A solution of this compound diluted in cold phosphate buffer to a final concentration of ~0.01 unit/mL in the assay.

-

-

Procedure:

-

Prepare a reaction master mix in a 3 mL cuvette by combining 2.5 mL of ABTS solution and appropriate volumes of HRP and buffer.

-

Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer and zero the absorbance at 405 nm or 420 nm.

-

Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the substrate solution (e.g., Methanol).

-

Immediately add the diluted this compound solution, mix by inversion, and start monitoring the increase in absorbance over time (e.g., for 3-5 minutes).

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Enzyme activity (Units/mL) can be calculated using the molar extinction coefficient of oxidized ABTS. One unit is defined as the amount of enzyme that oxidizes 1.0 µmol of methanol per minute at pH 7.5 and 25°C.

-

Dissociation, Deflavination, and Reconstitution

Studying the role of FAD often requires preparing the FAD-free apoenzyme and reconstituting it with the native cofactor or an analog.

Protocol Outline:

-

Dissociation and Deflavination:

-

Incubate a purified, concentrated solution of multimeric this compound with a high concentration of a reducing agent like β-mercaptoethanol (e.g., ~0.7 M) for several hours at 4°C.

-

This treatment dissociates the octamer into inactive, FAD-free subunits.

-

Confirm dissociation and loss of FAD using techniques like size-exclusion chromatography (which separates the monomer from the octamer) and fluorescence spectroscopy (FAD fluorescence is quenched when bound to the protein).

-

-

Apoenzyme Purification:

-

Remove the dissociating agent (e.g., by dialysis or gel filtration) to allow the subunits to refold into an inactive multimeric apoprotein.

-

-

Reconstitution:

-

Incubate the purified apoprotein with a molar excess of FAD (or a FAD analog like a-FAD).

-

Catalytic activity can often be restored, sometimes requiring the presence of a substrate to induce the correct conformational change.

-

Monitor the reactivation by taking aliquots over time and measuring activity using the standard assay. Confirm FAD binding via fluorescence quenching.

-

Site-Directed Mutagenesis of the FAD-Binding Domain

To probe the function of specific amino acid residues within the FAD-binding site, site-directed mutagenesis is a powerful tool.

Protocol Outline:

-

Mutagenesis: Identify target residues in the FAD-binding domain (e.g., conserved glycines in the GXGXXG motif) from sequence alignments and structural models. Use a standard PCR-based site-directed mutagenesis kit to introduce point mutations into the AOX gene cloned in an expression vector.

-

Expression and Purification: Transform the mutated plasmid into a suitable expression host (e.g., E. coli or a yeast strain). Express and purify the mutant protein using standard chromatography techniques.

-

Characterization:

-

Activity: Measure the specific activity of the mutant enzyme using the standard assay and compare it to the wild-type enzyme.

-

FAD Content: Determine if the mutation affects FAD binding by measuring the absorbance spectrum of the purified protein (FAD has characteristic peaks at ~375 and 450 nm).

-

Stability: Assess the structural integrity and stability of the mutant protein. Mutations in the FAD-binding fold can lead to decreased protein stability and loss of the octameric structure. For example, replacing conserved glycines (G13, G15, G18) in the FAD-binding fold of Hansenula polymorpha AOX resulted in a loss of enzyme activity and reduced protein stability, although octamerization could still occur.

-

Conclusion

The FAD cofactor is not merely a passive participant but the dynamic heart of this compound function. It is the central mediator of redox catalysis, a critical component for protein folding and stability, and the target of a sophisticated regulatory mechanism that allows the enzyme to adapt to changing metabolic conditions. A thorough understanding of the FAD-AOX interaction, explored through the methodologies described herein, is fundamental for leveraging this powerful enzyme in biosensor development, green chemistry applications, and as a potential target in drug discovery.

References

- 1. Isolation and characterization of mutated alcohol oxidases from the yeast Hansenula polymorpha with decreased affinity toward substrates and their use as selective elements of an amperometric biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Creative Enzymes [creative-enzymes.com]

- 3. Crystal structure of p-hydroxybenzoate hydroxylase reconstituted with the modified FAD present in this compound from methylotrophic yeasts: evidence for an arabinoflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steady-state generation of hydrogen peroxide: kinetics and stability of this compound immobilized on nanoporous alumina - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Microbial Powerhouse: A Technical Guide to Alcohol Oxidase from Yeasts and Fungi

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse world of alcohol oxidase (AOX), a flavoenzyme with significant applications in biotechnology and diagnostics. We delve into the primary microbial sources of this powerful enzyme, focusing on yeasts and fungi, and provide a comprehensive overview of its characteristics, the regulation of its production, and detailed methodologies for its study. This document is designed to be a core resource for professionals seeking to harness the catalytic potential of this compound.

Introduction to this compound

This compound (EC 1.1.3.13) is an enzyme that catalyzes the oxidation of primary short-chain alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1][2] This FAD-dependent enzyme is a key player in the methanol metabolism of methylotrophic yeasts, where it can be induced to exceptionally high levels, constituting up to 30% of the total soluble cellular protein.[3][4] Its ability to oxidize alcohols without the need for expensive cofactors like NAD+ makes it a highly attractive biocatalyst for various industrial applications.[5]

Primary Microbial Sources of this compound

A variety of yeast and fungal species are known to produce this compound. The most prominent and well-characterized sources are the methylotrophic yeasts, which utilize methanol as their sole source of carbon and energy. Filamentous fungi have also been identified as producers of this enzyme, although its physiological role in these organisms is less understood and not typically related to methanol metabolism.

Yeast Sources

Methylotrophic yeasts are the most prolific producers of this compound. Key genera include:

-

Pichia (including Komagataella) : Pichia pastoris (now also known as Komagataella phaffii) is arguably the most famous source of AOX. Its strong and tightly regulated AOX1 promoter is a cornerstone of recombinant protein expression systems. Other species like Pichia putida and Pichia-type yeasts are also notable producers.

-

Candida : Various Candida species, such as Candida boidinii and Candida tropicalis, are known to produce this compound. Long-chain alcohol oxidases have also been identified in Candida tropicalis.

-

Hansenula (Ogataea) : Hansenula polymorpha (now Ogataea polymorpha) and Ogataea minuta are thermotolerant methylotrophic yeasts that are significant sources of AOX.

Fungal Sources

While less common for high-yield production, several filamentous fungi also express alcohol oxidases:

-

Aspergillus : Species like Aspergillus niger are known to possess this compound, which is homologous to that found in yeasts. However, some Aspergillus species primarily utilize alcohol dehydrogenases for ethanol metabolism.

-

Penicillium : Penicillium purpurescens has been identified as a producer of this compound with distinct properties from yeast AOX, such as a tetrameric structure instead of the typical octameric form.

-

Wood-rotting fungi : Basidiomycetes such as Poria contigua and Phlebiopsis gigantea produce this compound, which is thought to be involved in lignin degradation by generating the hydrogen peroxide required by peroxidases.

Quantitative Data on this compound from Various Sources

The biochemical and physical properties of this compound can vary between different microbial sources. The following tables summarize key quantitative data for easy comparison.

Table 1: Molecular Properties of this compound from Different Microbial Sources

| Organism | Molecular Weight (kDa) | Subunit Structure | Subunit Molecular Weight (kDa) | Cofactor |

| Pichia pastoris | ~600-675 | Homo-octamer | ~74-80 | FAD |

| Pichia putida | ~600 | Octamer | ~74 | FAD |

| Ogataea polymorpha | ~620 | Octamer | Not specified | FAD |

| Candida sp. | ~600 | Not specified | Not specified | FAD |

| Penicillium purpurescens | Not specified | Tetramer | ~66 | Not specified |

| Candida tropicalis (Long-chain AOX) | Not specified | Dimer | ~70 | Flavin-type (not FAD) |

Table 2: Kinetic and Activity Data of this compound

| Organism | Specific Activity | Optimal pH | Optimal Temperature (°C) |

| Pichia pastoris | Not specified | 7.5 | 37-45 |

| Pichia putida | 10 - 50 µmol/min/mg protein | 8.5 - 9.0 | Not specified |

| Candida sp. | 7 - 20 U/mg | 7.5 - 9.0 | Not specified |

| Penicillium purpurescens | Not specified | 6.0 (for activity enhancement) | 40 (for activity enhancement) |

Regulation of this compound Expression

The expression of the this compound gene (AOX) is tightly regulated, particularly in methylotrophic yeasts. This regulation is a key factor in the high-level production of the enzyme.

The AOX1 Promoter in Pichia pastoris

The AOX1 promoter from P. pastoris is one of the most well-studied and widely used promoters in biotechnology. Its activity is primarily controlled by the carbon source present in the growth medium.

-

Induction : The promoter is strongly induced by methanol.

-

Repression : The presence of glucose or ethanol in the medium strongly represses the promoter's activity. Glycerol also causes catabolite repression.

-

Derepression : In the absence of repressive carbon sources, the promoter can be derepressed, leading to a low level of expression.

The regulation involves cis-acting elements such as upstream activation sequences (UAS) and upstream repression sites (URS).

Transcriptional Regulation in Ogataea minuta

In Ogataea minuta, the regulation of the AOX1 promoter involves several transcription factors. Deletion of genes encoding transcription factors like TRM1, TRM2, and MPP1 leads to decreased induction of the AOX1 promoter in the presence of methanol. These transcription factors appear to act through at least two independent pathways.

A simplified model of the signaling pathways regulating the AOX1 promoter in O. minuta is depicted below.

Caption: Regulation of the AOX1 promoter in Ogataea minuta.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Purification of this compound from Pichia pastoris

This protocol is adapted from published procedures and provides a general workflow for obtaining purified AOX.

Caption: General workflow for the purification of this compound.

Detailed Steps:

-

Cell Culture and Harvest : Grow Pichia pastoris cells in a suitable medium with methanol as the sole carbon source to induce AOX expression. Harvest the cells by centrifugation.

-

Cell Lysis : Resuspend the cell pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5). Disrupt the cells using a method such as bead beating with glass beads.

-

Clarification : Centrifuge the cell lysate at high speed (e.g., 30,000 x g) to pellet cell debris.

-

Ammonium Sulfate Precipitation : Gradually add solid ammonium sulfate to the supernatant to a final saturation of 40-60%. Stir on ice to precipitate the AOX.

-

Collection and Dialysis : Collect the precipitate by centrifugation and resuspend it in a minimal volume of buffer. Dialyze the resuspended pellet extensively against the same buffer to remove the ammonium sulfate.

-

Ion-Exchange Chromatography : Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sephadex A-50) equilibrated with the buffer.

-

Elution : Elute the bound proteins with a linear gradient of sodium chloride (e.g., 0 to 0.5 M).

-

Fraction Analysis : Collect fractions and assay for this compound activity. Pool the active fractions.

-

Purity Assessment : Analyze the purity of the pooled fractions by SDS-PAGE and, if necessary, further purification steps like gel filtration chromatography can be performed.

Enzymatic Assay of this compound Activity

A common method for determining AOX activity is a spectrophotometric assay using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a chromogenic substrate in a coupled reaction with peroxidase.

Principle: this compound: R-CH₂OH + O₂ → R-CHO + H₂O₂ Peroxidase: H₂O₂ + ABTS (reduced) → 2H₂O + ABTS (oxidized, colored)

The rate of formation of the oxidized ABTS is monitored by measuring the increase in absorbance at 405 nm.

Reagents:

-

100 mM Potassium Phosphate Buffer, pH 7.5

-

2 mM ABTS solution in buffer

-

1.0% (v/v) Methanol solution

-

Peroxidase solution (e.g., 250 units/mL)

-

This compound sample (appropriately diluted)

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, ABTS solution, and peroxidase solution.

-

Equilibrate the mixture to 25°C in a spectrophotometer and zero the absorbance at 405 nm.

-

Initiate the reaction by adding the methanol solution.

-

Add the this compound sample to the cuvette, mix by inversion, and immediately start monitoring the increase in absorbance at 405 nm for a set period (e.g., 5 minutes).

-

Calculate the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve.

-

One unit of this compound activity is typically defined as the amount of enzyme that oxidizes 1.0 µmole of methanol to formaldehyde per minute at pH 7.5 and 25°C.

Caption: Workflow for the ABTS-based this compound activity assay.

Conclusion

Yeasts and fungi, particularly methylotrophic yeasts, are invaluable sources of this compound. The high expression levels, robust nature, and cofactor-independent activity of this enzyme make it a powerful tool in various biotechnological and pharmaceutical applications. A thorough understanding of its sources, properties, regulation, and the experimental methods for its study, as detailed in this guide, is crucial for researchers and scientists aiming to unlock its full potential. The continued exploration of microbial diversity will undoubtedly lead to the discovery of novel alcohol oxidases with unique and advantageous properties for future innovations.

References

- 1. This compound from the Methylotrophic Yeast Ogataea polymorpha: Isolation, Purification, and Bioanalytical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Crystal Structure of this compound from Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview on alcohol oxidases and their potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crystal Structure of Pichia pastoris Alcohol Oxidase: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcohol oxidase (AOX) from the methylotrophic yeast Pichia pastoris is a key enzyme in methanol metabolism and a cornerstone of the widely used P. pastoris protein expression system. This flavoenzyme catalyzes the oxidation of short-chain primary alcohols to their corresponding aldehydes, utilizing molecular oxygen as an electron acceptor. Its expression is tightly regulated, induced by methanol to exceptionally high levels, where it can form crystalline arrays within the peroxisomes.[1][2] This guide provides an in-depth analysis of the crystal structure of P. pastoris this compound, offering insights into its molecular architecture, active site, and the experimental methodologies employed for its structural determination. Understanding the intricate structure of AOX is paramount for its application in biotechnology and as a potential target in drug development.

Introduction

Pichia pastoris has emerged as a prominent host for recombinant protein production, largely due to the strength and tight regulation of the this compound 1 (AOX1) gene promoter.[1][2] When grown on methanol as the sole carbon source, P. pastoris synthesizes vast quantities of this compound (AOX), which can constitute up to 30% of the total soluble protein.[3] This enzyme is a homo-octameric protein with a total molecular weight of approximately 600 kDa, with each of the eight identical subunits containing a non-covalently bound flavin adenine dinucleotide (FAD) cofactor. The enzyme is localized in the peroxisomes, where it catalyzes the first step of methanol utilization: the oxidation of methanol to formaldehyde and hydrogen peroxide.

The tendency of AOX to form crystalline arrays within peroxisomes has long suggested a highly ordered structure. This guide delves into the atomic-level details of this structure, as revealed by X-ray crystallography and cryo-electron microscopy, providing a foundational understanding for researchers in enzymology, protein engineering, and drug design.

Quaternary and Monomeric Structure

The functional form of P. pastoris AOX is a homo-octamer, with dimensions of approximately 121.8 Å x 133.8 Å x 134.5 Å. This octameric assembly is crucial for its stability. The monomer itself is composed of 662 amino acids and, like other members of the glucose-methanol-choline (GMC) oxidoreductase superfamily, it folds into two primary domains: a FAD-binding domain and a substrate-binding domain.

The FAD-binding domain is comprised of residues 1–155, 192–306, and 568–663, while the substrate-binding domain consists of residues 156–191 and 307–567. A significant feature of P. pastoris AOX, when compared to other GMC oxidoreductases, is the presence of several amino acid insertions, the longest being a 75-residue segment. These insertions are located at the periphery of the monomer and are instrumental in forming the extensive inter-subunit contacts that stabilize the octameric state.

The Active Site and Substrate Specificity

The active site of AOX is situated in a cavity near the isoalloxazine ring of the FAD cofactor. The catalytic mechanism involves two half-reactions: the transfer of a hydride from the alcohol substrate to the FAD, followed by the reoxidation of the resulting FADH2 by molecular oxygen, which produces hydrogen peroxide.

The preference of P. pastoris AOX for small primary alcohols like methanol is attributed to the presence of bulky aromatic residues, such as Phe98, which reduce the size of the active site cavity. This steric hindrance prevents larger alcohols from effectively binding and being oxidized.

A notable feature identified in the crystal structure is the presence of a modified FAD cofactor, where an arabityl chain is attached to the isoalloxazine ring instead of the typical ribityl chain.

Structural Data Summary

The atomic coordinates and structural data for Pichia pastoris this compound are available in the Protein Data Bank (PDB). The two key depositions are 5HSA, determined by X-ray diffraction, and 5I68, determined by cryo-electron microscopy.

| Parameter | PDB ID: 5HSA (X-ray Diffraction) | PDB ID: 5I68 (Cryo-EM) |

| Resolution | 2.35 Å | 3.4 Å |

| R-Value Work | 0.177 | Not Applicable |

| R-Value Free | 0.205 | Not Applicable |

| Space Group | P2(1) | Not Applicable |

| Unit Cell Dimensions | a = 157.3 Å, b = 171.5 Å, c = 231.6 Å | Not Applicable |

| Molecules per Asymmetric Unit | 8 | Not Applicable |

| Total Structure Weight | Not Specified | 74.8 kDa (Monomer) |

| Modeled Residues | Not Specified | 662 |

Experimental Protocols

Protein Expression and Purification

A standardized protocol for obtaining purified AOX from P. pastoris involves the following steps:

-

Induction of AOX Expression : Pichia pastoris cells are cultured in a medium containing 1% (w/v) methanol to induce the high-level expression of this compound.

-

Cell Lysis : The harvested cells are mechanically disrupted, typically using glass beads in a bead beater, to release the cellular contents.

-

Ammonium Sulfate Fractionation : The soluble protein fraction is subjected to a two-step precipitation with ammonium sulfate. A preliminary cut at 30% saturation is performed to remove some contaminating proteins, after which the AOX is precipitated by increasing the ammonium sulfate concentration to 60%.

-

Dialysis and Ion-Exchange Chromatography : The precipitated AOX is resolubilized and dialyzed against a low-salt buffer (e.g., 20 mM sodium phosphate). The dialyzed sample is then loaded onto an anion-exchange column, such as Q-Sepharose, for further purification.

Caption: Workflow for the expression and purification of Pichia pastoris this compound.

Structure Determination by X-ray Crystallography (PDB: 5HSA)

-

Crystallization : Plate-shaped crystals of AOX1 were grown in a buffer containing CaCl2 and PEG400. Early crystallization experiments used microdialysis with polyethylene glycol, sodium chloride, and sodium azide.

-

Data Collection : X-ray diffraction data were collected from the crystals. The crystals often exhibited anisotropy and multiple lattices, necessitating a careful data collection strategy with an appropriate crystal-to-detector distance and oscillation range to minimize reflection overlap.

-

Structure Solution : The phase problem was solved using molecular replacement. A search model was generated from the structure of formate oxidase (PDB ID: 3Q9T), which shares 23% sequence identity with AOX1.

-

Model Building and Refinement : The initial model was improved through iterative cycles of manual model building and computational refinement.

Caption: Experimental workflow for the X-ray crystal structure determination of AOX.

Structure Determination by Cryo-Electron Microscopy (PDB: 5I68)

-

Sample Preparation : The purified AOX sample was applied to a grid and vitrified.

-

Data Collection : Cryo-EM images were collected on a JEOL 3200 FSC electron microscope equipped with a K2 direct electron detector operating in movie mode.

-

Image Processing : The movie frames were aligned to correct for beam-induced motion. Two-dimensional class averages were calculated to visualize the octameric particles in different orientations.

-

3D Reconstruction and Model Building : A 3D map of the AOX structure was reconstructed from the 2D class averages, achieving a resolution of 3.4 Å. The atomic model was then built into the cryo-EM density map.

Caption: Experimental workflow for the cryo-EM structure determination of AOX.

Methanol Metabolism and AOX Regulation

The synthesis of AOX is tightly regulated at the transcriptional level. The AOX1 promoter is strongly induced by methanol and repressed by other carbon sources like glucose. This regulation ensures that the enzyme is only produced when needed for methanol metabolism. AOX is translated on cytosolic ribosomes and then imported post-translationally into the peroxisomal matrix. The peroxisomal targeting signal (PTS) is located at the C-terminus of the protein. The assembly of the active, octameric AOX occurs within the peroxisomes.

Caption: Regulation and cellular localization of Pichia pastoris this compound.

Conclusion

The high-resolution structures of Pichia pastoris this compound provide a detailed blueprint for understanding its catalytic mechanism, substrate specificity, and oligomerization. This structural knowledge is invaluable for protein engineers seeking to modify the enzyme for novel biocatalytic applications and for drug development professionals exploring AOX as a potential target. The experimental protocols outlined herein offer a guide for the reproducible production and structural analysis of this important enzyme. Further research into the dynamics of AOX and its interactions with inhibitors will continue to advance its utility in biotechnology and medicine.

References

- 1. Structure of this compound from Pichia pastoris by Cryo-Electron Microscopy | PLOS One [journals.plos.org]

- 2. Structure of this compound from Pichia pastoris by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of this compound from Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

The Alcohol Oxidase Gene and Protein: A Technical Guide for Researchers

An In-depth Examination of the Sequence, Structure, Function, and Experimental Manipulation of a Key Flavoprotein

This technical guide provides a comprehensive overview of the alcohol oxidase (AOX) gene and its corresponding protein, a flavoenzyme of significant interest in biotechnology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on the enzyme's molecular biology, biochemical properties, and relevant experimental protocols.

Introduction to this compound

This compound (EC 1.1.3.13) is an oxidoreductase that catalyzes the oxidation of primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1][2] This enzyme is a member of the glucose-methanol-choline (GMC) oxidoreductase superfamily.[1][3] The systematic name for this enzyme is alcohol:oxygen oxidoreductase, and it is also commonly referred to as methanol oxidase or ethanol oxidase.[1]

Based on their substrate preference, alcohol oxidases can be broadly categorized into four groups: short-chain this compound (SCAO), long-chain this compound (LCAO), aromatic this compound (AAO), and secondary this compound (SAO). SCAOs and LCAOs are typically intracellular, while AAOs and SAOs are often secreted. A key feature of alcohol oxidases is the tightly, non-covalently bound flavin adenine dinucleotide (FAD) cofactor, which obviates the need for exogenous cofactor addition in enzymatic reactions.

Gene and Protein Sequence of this compound

The most extensively studied this compound genes are from methylotrophic yeasts such as Pichia pastoris (now reclassified as Komagataella phaffii). In P. pastoris, there are two genes encoding for this compound, AOX1 and AOX2. The coding regions of these genes are highly homologous, sharing 92% identity at the nucleotide level and 97% at the predicted amino acid level. However, their flanking 5' and 3' non-coding regions show no significant homology. The AOX1 gene is responsible for the vast majority of this compound activity when the yeast is grown on methanol.

The protein product of the AOX1 gene in P. pastoris is a polypeptide of 663 amino acids. The mature, active form of the enzyme is a homo-octamer with a total molecular weight of approximately 600 kDa. Each subunit contains one molecule of FAD.

Table 1: Gene and Protein Identifiers for Pichia pastoris this compound 1 (AOX1)

| Feature | Identifier/Value | Source |

| Gene Name | AOX1 | |

| Organism | Komagataella phaffii (strain GS115 / ATCC 20864) (Pichia pastoris) | |

| UniProtKB Accession | P04842 | |

| Protein Length | 663 amino acids | |

| Molecular Weight (Monomer) | ~74 kDa | |

| Molecular Weight (Octamer) | ~600-670 kDa | |

| PDB ID (Crystal Structure) | 5HSA, 5I68 |

Protein Structure and Function

The three-dimensional structure of P. pastoris AOX1 has been resolved by X-ray crystallography and cryo-electron microscopy. The protein is a homo-octamer, which can be described as a tetramer of dimers. Each monomer consists of two main domains: an FAD-binding domain and a substrate-binding domain. The FAD-binding domain contains characteristic nucleotide-binding motifs.

The active site of the enzyme is located in a cavity where the substrate alcohol and the FAD cofactor interact. The relatively small size of the active site cavity in AOX1 is thought to be responsible for its preference for short-chain alcohols like methanol. The catalytic mechanism proceeds via a two-step process: a reductive half-reaction where the alcohol is oxidized and FAD is reduced to FADH₂, followed by an oxidative half-reaction where FADH₂ is re-oxidized by molecular oxygen, producing hydrogen peroxide.

Quantitative Data

Kinetic Parameters

The kinetic properties of this compound vary depending on the source of the enzyme and the substrate. For the well-characterized AOX from Hansenula polymorpha, the Michaelis constant (KM) indicates a high affinity for methanol.

Table 2: Michaelis-Menten Constants (KM) for this compound from Hansenula polymorpha

| Substrate | KM (mM) |

| Methanol | 2.15 |

| Benzyl alcohol | 26.6 |

| Ethanol | 16.2 |

| Formaldehyde | 2.6 |

| Allyl alcohol | 33.3 |

| n-Butanol | 166 |

| n-Propanol | 66 |

| Data sourced from product information for AOX from Hansenula polymorpha. |

For this compound from another source, at air saturation, the apparent KM for methanol is 0.7 mM and for ethanol is 9 mM.

Substrate Specificity

This compound exhibits a preference for short-chain, linear primary alcohols. The relative reaction rates for various substrates with AOX from Hansenula polymorpha are summarized below.

Table 3: Substrate Specificity of this compound from Hansenula polymorpha

| Substrate | Relative Reaction Rate |

| Methanol | 1.0 |

| Ethanol | 0.92 |

| Benzyl alcohol | 0.81 |

| n-Propanol | 0.72 |

| n-Butanol | 0.57 |

| Ethylene glycol | 0.09 |

| Isopropanol | 0.07 |

| Isoamyl alcohol | 0.02 |

| Data sourced from product information for AOX from Hansenula polymorpha. |

A study on AOX from Cerrena unicolor also showed significant activity with aromatic alcohols such as 4-hydroxybenzyl alcohol and veratryl alcohol.

Optimal Reaction Conditions

The optimal pH and temperature for this compound activity can vary between species.

Table 4: Optimal pH and Temperature for this compound Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) |

| General | 7.2 (working range 5.5 - 9.5) | 40 - 45 |

| Cerrena unicolor | 7.0 - 8.0 | 20 - 30 |

| Hansenula polymorpha | 8.5 | Not Specified |

| Biosensor application | 7.5 | 45 |

| Data compiled from multiple sources. |

Experimental Protocols

Gene Cloning and Expression

The AOX1 promoter from Pichia pastoris is one of the most widely used promoters for heterologous protein expression. Its expression is tightly regulated, being strongly induced by methanol and repressed by glucose or glycerol.

Workflow for Heterologous Protein Expression using the AOX1 Promoter:

References

Substrate Specificity of Short-Chain Alcohol Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain alcohol oxidase (SCAO) is a flavoprotein belonging to the glucose-methanol-choline (GMC) oxidoreductase superfamily.[1] These enzymes catalyze the oxidation of short-chain primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1] The general reaction is as follows:

RCH₂OH + O₂ → RCHO + H₂O₂[2]

SCAOs are typically found in methylotrophic yeasts, such as Pichia pastoris, Hansenula polymorpha, and Candida boidinii, where they play a crucial role in methanol metabolism.[2][3] The enzyme exhibits the highest affinity for methanol, with a decreasing affinity as the carbon chain length of the primary alcohol increases. This guide provides an in-depth overview of the substrate specificity of SCAO, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Data Presentation: Substrate Specificity of Short-Chain Alcohol Oxidases

The following tables summarize the quantitative data on the substrate specificity of SCAO from various microbial sources. The data is presented as relative activity compared to a primary substrate (typically methanol) and Michaelis-Menten constants (Km).

Table 1: Relative Activity of Short-Chain Alcohol Oxidases with Various Substrates

| Substrate | Pichia pastoris SCAO (% Relative Activity) | Hansenula polymorpha SCAO (% Relative Activity) | Candida boidinii SCAO (% Relative Activity) |

| Methanol | 100 | 100 | 100 |

| Ethanol | 92 | 92 | - |

| n-Propanol | 72 | 72 | - |

| n-Butanol | 57 | 57 | - |

| Allyl alcohol | - | 30-89 | - |

| Benzyl alcohol | - | 81 | - |

| Ethylene glycol | - | 9 | - |

| Isopropanol | - | 7 | - |

| Isoamyl alcohol | - | 2 | - |

| Formaldehyde | - | 13 | - |

Note: A hyphen (-) indicates that data was not found in the searched sources.

Table 2: Km Values of Short-Chain Alcohol Oxidases for Various Substrates

| Substrate | Pichia pastoris SCAO (mM) | Hansenula polymorpha SCAO (mM) | Candida boidinii SCAO (mM) |

| Methanol | 1.4 (at 0.19 mM O₂), 3.1 (at 0.93 mM O₂), 1.92 | 2.15 | - |

| Ethanol | 1.0 | 16.2 | - |

| n-Propanol | - | 66 | - |

| n-Butanol | - | 166 | - |

| Allyl alcohol | - | 33.3 | - |

| Benzyl alcohol | - | 26.6 | - |

| Formaldehyde | - | 2.6 | 5.7 |

Note: A hyphen (-) indicates that data was not found in the searched sources.

Experimental Protocols

ABTS Colorimetric Assay for this compound Activity

This is a continuous spectrophotometric assay that measures the production of the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which has a characteristic absorbance at 405 nm. The reaction is coupled with horseradish peroxidase (HRP).

Materials:

-

100 mM Potassium Phosphate Buffer, pH 7.5

-

2 mM ABTS Solution in Phosphate Buffer

-

1.0% (v/v) Methanol Solution (or other alcohol substrate)

-

Peroxidase (HRP) Solution (250 units/mL)

-

Short-Chain this compound solution

-

Spectrophotometer capable of reading at 405 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

2.8 mL of 100 mM Potassium Phosphate Buffer, pH 7.5.

-

0.1 mL of 2 mM ABTS Solution.

-

0.1 mL of Peroxidase Solution.

-

-

Equilibrate the mixture to 25°C in the spectrophotometer and zero the absorbance at 405 nm.

-

To initiate the reaction, add 0.1 mL of the alcohol substrate solution (e.g., 1.0% methanol).

-

Immediately add a known amount of the Short-Chain this compound solution to the cuvette.

-

Mix by inversion and immediately start recording the increase in absorbance at 405 nm for approximately 5 minutes.

-

Determine the rate of reaction (ΔA405/minute) from the linear portion of the curve.

-

A blank reaction without the this compound should be run to account for any background reaction.

Formaldehyde Detection Assay

This assay measures the amount of formaldehyde produced from the oxidation of methanol. The formaldehyde is quantified using a colorimetric reaction with a suitable reagent, such as the Nash reagent (acetylacetone and ammonia).

Materials:

-

100 mM Potassium Phosphate Buffer, pH 7.5

-

10 mM Methanol Solution

-

Short-Chain this compound solution

-

4 N HCl

-

Nash Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone)

-

Spectrophotometer capable of reading at 412 nm

-

Water bath at 60°C

Procedure:

-

Set up a reaction mixture containing 10 mM methanol in 100 mM Potassium Phosphate Buffer, pH 7.5.

-

Add a known amount of the Short-Chain this compound solution to initiate the reaction.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding 0.1 mL of 4 N HCl.

-

To quantify the formaldehyde produced, add 1.5 mL of Nash reagent to the reaction mixture.

-

Incubate the mixture at 60°C for 10 minutes to allow for color development.

-

Cool the samples to room temperature and measure the absorbance at 412 nm.

-

A standard curve of known formaldehyde concentrations should be prepared to determine the amount of formaldehyde produced in the enzymatic reaction.

Oxygen Consumption Assay

This method directly measures the consumption of molecular oxygen during the oxidation of the alcohol substrate using an oxygen electrode or a fluorescence-based assay.

Materials:

-

Oxygen electrode or a fluorescence plate reader with an oxygen consumption assay kit.

-

Reaction buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.5)

-

Alcohol substrate solution (e.g., 10 mM methanol)

-

Short-Chain this compound solution

Procedure (using an oxygen electrode):

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add the reaction buffer and the alcohol substrate to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Record the baseline oxygen concentration.

-

Initiate the reaction by injecting a known amount of the Short-Chain this compound solution into the chamber.

-

Continuously record the decrease in oxygen concentration over time.

-

The rate of oxygen consumption is determined from the slope of the linear portion of the curve.

Mandatory Visualization

Caption: Workflow for determining SCAO substrate specificity.

References

A Deep Dive into the Enzymatic Properties of Alcohol Oxidase from Hansenula polymorpha

For Researchers, Scientists, and Drug Development Professionals

Alcohol oxidase (AOX) from the methylotrophic yeast Hansenula polymorpha (also known as Pichia angusta or Ogataea polymorpha) is a key enzyme in methanol metabolism and a subject of significant interest in various biotechnological applications. This technical guide provides a comprehensive overview of the core enzymatic properties of H. polymorpha AOX, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support research and development endeavors.

Core Enzymatic and Physicochemical Properties

This compound (EC 1.1.3.13) is a flavoprotein that catalyzes the oxidation of short-chain primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1] The native enzyme is a homo-octamer with a total molecular weight of approximately 600-670 kDa, with each of the eight identical subunits having a molecular weight of about 83 kDa.[2][3] Each subunit contains one non-covalently bound flavin adenine dinucleotide (FAD) molecule as a cofactor.[2][4] The enzyme is primarily localized within peroxisomes, which are crucial for methanol metabolism.

Structural and Physicochemical Parameters

| Property | Value | Reference |

| Molecular Weight (Native) | ~620 kDa | |

| Molecular Weight (Subunit) | ~83 kDa | |

| Number of Subunits | 8 | |

| Cofactor | Flavin Adenine Dinucleotide (FAD), 1 per subunit | |

| Isoelectric Point (pI) | 6.1 | |

| Secondary Structure | ~50% α-helix, 25% β-sheet, ~20% random structures |

Kinetic Properties and Substrate Specificity

The catalytic activity of AOX from H. polymorpha is influenced by substrate concentration, pH, and temperature. The enzyme exhibits a preference for short-chain primary alcohols.

Michaelis-Menten Constants (KM) for Various Substrates

| Substrate | KM (mM) | Reference |

| Methanol | 0.23 - 2.15 | |

| Ethanol | 16.2 | |

| n-Propanol | 66 | |

| n-Butanol | 166 | |

| Formaldehyde | 2.6 | |

| Allyl alcohol | 33.3 | |

| Benzyl alcohol | 26.6 |

Note: KM values can vary depending on experimental conditions such as oxygen concentration. For example, the KM for methanol can be three times higher in oxygen-saturated solutions compared to air-saturated solutions.

Relative Substrate Specificity

| Substrate | Relative Reaction Rate | Reference |

| Methanol | 1.0 | |

| Ethanol | 0.92 | |

| n-Propanol | 0.72 | |

| n-Butanol | 0.57 | |

| Benzyl alcohol | 0.81 | |

| Ethylene glycol | 0.09 | |

| Isopropanol | 0.07 | |

| Isoamyl alcohol | 0.02 |

Optimal Conditions and Stability

pH and Temperature Optima

| Parameter | Optimum Value | Reference |

| pH Optimum | 8.5 | |

| pH Range | 6.7 - 9.8 | |

| Temperature Optimum | 40°C |

Stability

The thermal stability of H. polymorpha AOX is dependent on pH, the buffer used, and the presence of additives. For instance, at 50°C, the presence of additives like lactose, dextran sulphate, and PEG 400 can lead to the retention of over 80% of the initial activity after 9 hours. Conversely, salts such as ammonium sulphate and chloride have a destabilizing effect. The enzyme is also inactivated by its product, hydrogen peroxide, at concentrations of 1-10 mM.

Methanol Metabolism Pathway in Hansenula polymorpha

This compound is the first and rate-limiting enzyme in the methanol utilization pathway in H. polymorpha. This pathway is compartmentalized, with the initial steps occurring in the peroxisome.

Caption: Methanol metabolism pathway in Hansenula polymorpha.

Experimental Protocols

Purification of this compound

A common method for purifying AOX from H. polymorpha involves a multi-step process:

-

Cell Lysis: Yeast cells are harvested and resuspended in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.5, containing 2 mM EDTA). The cells are then disrupted using methods such as glass beads in a bead-beater.

-

Clarification: Cell debris is removed by low-speed centrifugation, followed by a high-speed centrifugation (e.g., 40,000 x g) to obtain a cell-free extract.

-

Ammonium Sulfate Fractionation: The cell-free extract is subjected to a two-step fractionation with ammonium sulfate (e.g., 30-70% saturation) to precipitate the enzyme.

-

Chromatography: The precipitated protein is redissolved and further purified using chromatographic techniques such as ion-exchange chromatography on DEAE-cellulose and gel filtration. The enzyme can be eluted from a DEAE-cellulose column using a linear gradient of a phosphate buffer.

Enzymatic Activity Assay

The activity of this compound is typically determined by measuring the rate of hydrogen peroxide production or oxygen consumption. A common spectrophotometric method is the ABTS assay.

-

Reagents:

-

100 mM potassium phosphate buffer, pH 7.5.

-

2 mM 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution in phosphate buffer.

-

1.0% (v/v) methanol solution.

-

Peroxidase solution (e.g., 250 units/mL).

-

This compound solution (the sample to be tested).

-

-

Procedure:

-

In a cuvette, combine the phosphate buffer, ABTS solution, and peroxidase solution.

-

Add the methanol solution to initiate the reaction.

-

Finally, add the this compound solution to the mixture.

-

The increase in absorbance at 405 nm, due to the oxidation of ABTS by hydrogen peroxide in the presence of peroxidase, is monitored over time.

-

One unit of this compound activity is defined as the amount of enzyme that oxidizes 1.0 µmole of methanol to formaldehyde per minute at pH 7.5 and 25°C.

-

Alternatively, a Clark oxygen electrode can be used to measure the rate of oxygen consumption.

References

- 1. ir.dspu.edu.ua [ir.dspu.edu.ua]

- 2. Alcohol oxidases of Kloeckera sp. and Hansenula polymorpha. Catalytic properties and subunit structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Routing of Hansenula polymorpha this compound: An Alternative Peroxisomal Protein-sorting Machinery - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Alcohol Oxidase in Methanol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcohol oxidase (AOX) is a pivotal enzyme in the metabolic pathway of methylotrophic yeasts, organisms capable of utilizing methanol as a sole source of carbon and energy. This flavoenzyme, housed within the peroxisome, catalyzes the initial and rate-limiting step in methanol utilization: the oxidation of methanol to formaldehyde and hydrogen peroxide. The profound inducibility of the AOX gene promoter has made it a cornerstone of modern biotechnology, particularly in the production of recombinant proteins. This technical guide provides an in-depth exploration of the biochemical function, metabolic context, and regulation of this compound. It further details established experimental protocols for the purification and characterization of this critical enzyme, and presents key quantitative data to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development.

Introduction

Methylotrophic yeasts, such as Pichia pastoris (now reclassified as Komagataella phaffii) and Hansenula polymorpha, have garnered significant interest in both fundamental research and industrial applications due to their ability to thrive on methanol.[1] Central to this metabolic capability is the enzyme this compound (EC 1.1.3.13), a homo-octameric flavoprotein that initiates the methanol utilization pathway.[2][3] Each subunit of this large protein complex (approximately 600 kDa) contains a non-covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[4]

The expression of the primary this compound gene, AOX1, is tightly regulated, exhibiting strong induction in the presence of methanol and repression by other carbon sources like glucose and ethanol. This robust regulatory mechanism has been harnessed to drive high-level expression of heterologous proteins in P. pastoris, making it one of the most widely used eukaryotic expression systems.

This guide will elucidate the multifaceted role of this compound in methanol metabolism, from its biochemical properties to its regulation and the experimental methodologies used for its study.

The Methanol Metabolism Pathway

The metabolism of methanol in methylotrophic yeasts is compartmentalized, with the initial steps occurring in the peroxisome to sequester the toxic intermediates, formaldehyde and hydrogen peroxide. The pathway can be broadly divided into an initial oxidation step, followed by two branching pathways: assimilation and dissimilation.

Initial Oxidation in the Peroxisome

The first and committed step in methanol metabolism is the oxidation of methanol to formaldehyde and hydrogen peroxide, a reaction catalyzed by this compound.

CH₃OH + O₂ → HCHO + H₂O₂

The localization of this reaction within the peroxisome is critical. The potent oxidizing agent hydrogen peroxide is immediately detoxified to water and oxygen by catalase, which is also highly abundant in the peroxisome. This prevents the diffusion of H₂O₂ into the cytosol, which would cause significant oxidative damage to the cell.

Assimilatory and Dissimilatory Pathways

Formaldehyde, the product of the this compound reaction, stands at a critical metabolic crossroads. It can either be assimilated into cellular biomass or dissimilated to carbon dioxide to generate energy.

-

Assimilation Pathway: In the peroxisome, formaldehyde is condensed with xylulose 5-phosphate (Xu5P) by dihydroxyacetone synthase (DAS) to form the three-carbon compounds dihydroxyacetone (DHA) and glyceraldehyde 3-phosphate (GAP). These intermediates then enter the cytosol to be utilized in glycolysis and gluconeogenesis for the synthesis of cellular constituents.

-

Dissimilation Pathway: Alternatively, formaldehyde can diffuse into the cytosol where it is oxidized to CO₂ in a series of reactions involving formaldehyde dehydrogenase (FLD), S-formylglutathione hydrolase (FGH), and formate dehydrogenase (FDH). This pathway generates reducing equivalents in the form of NADH, which can be used for ATP production.

Biochemical and Physical Properties of this compound

This compound has been extensively characterized, particularly from Pichia pastoris and Hansenula polymorpha. The following tables summarize key quantitative data for the enzyme from these organisms.

Table 1: Molecular Properties of this compound

| Property | Pichia pastoris | Hansenula polymorpha | Reference(s) |

| Molecular Weight (Holoenzyme) | ~675 kDa | ~600 kDa | |

| Subunit Composition | Homo-octamer | Homo-octamer | |

| Subunit Molecular Weight | ~80 kDa | ~74 kDa | |

| Cofactor per Subunit | 1 FAD | 1 FAD |

Table 2: Kinetic Parameters of this compound

| Substrate | Organism | Km (mM) | Vmax (units/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Methanol | Pichia pastoris | 1.4 (at 0.19 mM O₂) | Not reported | 7.5 | 37 | |

| 3.1 (at 0.93 mM O₂) | ||||||

| Methanol | Hansenula polymorpha | 0.7 (air saturated) | Not reported | 7.2 | 40-45 | |

| Ethanol | Pichia pastoris | 1.0 | Not reported | 7.5 | 37 | |

| Ethanol | Hansenula polymorpha | 9.0 (air saturated) | Not reported | 7.2 | 40-45 |

Table 3: Substrate Specificity of this compound from Pichia pastoris

| Substrate | Relative Activity (%) | Reference(s) |

| Methanol | 100 | |

| Ethanol | 82 | |

| n-Propanol | 43 | |

| n-Butanol | 67 | |

| Isobutanol | 21 |

Regulation of this compound Gene Expression

The expression of the primary this compound gene, AOX1, is a tightly controlled process, making its promoter (PAOX1) a powerful tool for recombinant protein production.

-

Induction: The AOX1 gene is strongly induced by methanol. This induction leads to a massive proliferation of peroxisomes and the accumulation of this compound, which can constitute up to 30% of the total soluble protein in methanol-grown cells.

-

Repression: The presence of glucose or ethanol in the growth medium strongly represses the transcription of the AOX1 gene. This is a classic example of carbon catabolite repression.

-

Derepression: In the absence of a repressing carbon source, such as during growth on glycerol or in carbon-limited conditions, the AOX1 promoter is derepressed, leading to a basal level of transcription that is significantly lower than the fully induced state.

Experimental Protocols

Purification of this compound from Pichia pastoris

This protocol is adapted from established methods for the purification of native this compound from methanol-induced P. pastoris cells.

1. Cell Lysis: a. Harvest methanol-induced P. pastoris cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors). c. Lyse the cells using a bead beater with glass beads or a French press. d. Clarify the lysate by centrifugation to remove cell debris.

2. Ammonium Sulfate Precipitation: a. Slowly add ammonium sulfate to the clarified lysate to a final saturation of 30%, while stirring on ice. b. Centrifuge to pellet and discard precipitated proteins. c. Increase the ammonium sulfate saturation of the supernatant to 60%. d. Centrifuge to collect the precipitated this compound.

3. Dialysis and Ion-Exchange Chromatography: a. Resuspend the pellet in a minimal volume of buffer (e.g., 20 mM sodium phosphate, pH 7.5) and dialyze extensively against the same buffer to remove ammonium sulfate. b. Apply the dialyzed sample to an anion-exchange chromatography column (e.g., Q-Sepharose) pre-equilibrated with the dialysis buffer. c. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in the same buffer). d. Collect fractions and assay for this compound activity.

4. Size-Exclusion Chromatography: a. Pool the active fractions from the ion-exchange step and concentrate them. b. Apply the concentrated sample to a size-exclusion chromatography column (e.g., Superdex S200) equilibrated with a suitable buffer (e.g., 20 mM HEPES, pH 7.4). c. Collect fractions corresponding to the high molecular weight of the octameric this compound. d. Assess the purity of the final preparation by SDS-PAGE.

Enzyme Activity Assay

A common method for determining this compound activity is a coupled spectrophotometric assay using horseradish peroxidase (HRP) and a chromogenic substrate such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The hydrogen peroxide produced by this compound is used by HRP to oxidize ABTS, resulting in a colored product that can be monitored spectrophotometrically.

Reagents:

-

100 mM Potassium phosphate buffer, pH 7.5.

-

2 mM ABTS solution in phosphate buffer.

-

1% (v/v) Methanol solution in water.

-

Horseradish peroxidase (HRP) solution (e.g., 250 units/mL).

-

This compound sample (diluted in cold phosphate buffer).

Procedure:

-

In a cuvette, combine the phosphate buffer, ABTS solution, and HRP solution.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

-

Initiate the reaction by adding the methanol solution.

-

Add the this compound sample to start the measurement.

-

Monitor the increase in absorbance at 405 nm over time.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Unit Definition: One unit of this compound activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of methanol to formaldehyde per minute at pH 7.5 and 25°C.

Conclusion

This compound is a cornerstone of methanol metabolism in methylotrophic yeasts and a vital tool in biotechnology. Its efficient catalysis of the initial step of methanol oxidation, coupled with the tight regulation of its gene expression, has been extensively studied and exploited. This guide has provided a comprehensive overview of the biochemical role of this compound, its place within the broader metabolic network, and the experimental approaches for its investigation. The presented quantitative data and detailed protocols offer a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, facilitating further exploration and application of this remarkable enzyme.

References

The Discovery and Enduring Significance of Alcohol Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcohol oxidase (AOX), a flavoprotein belonging to the glucose-methanol-choline (GMC) oxidoreductase superfamily, has been a subject of intense scientific scrutiny since its discovery. This in-depth technical guide provides a comprehensive overview of the history, discovery, and biochemical characteristics of this compound. It details the pivotal experiments that have elucidated its function and mechanism, offering meticulously structured quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding. This whitepaper serves as a core resource for researchers, scientists, and drug development professionals engaged in fields ranging from industrial biocatalysis to metabolic engineering and beyond.

A Historical Perspective: The Unveiling of a Novel Flavoenzyme

The journey of this compound began in the mid-20th century with the burgeoning interest in microbial metabolism. The first report of an enzyme capable of oxidizing lower primary alcohols to their corresponding aldehydes with the concomitant production of hydrogen peroxide emerged from studies on the basidiomycete Polystictus versicolor[1][2]. In 1965, Janssen, Kerwin, and Ruelius formally described this novel enzyme, which they named "this compound"[3]. Their seminal work established it as a flavoprotein, identifying flavin adenine dinucleotide (FAD) as its prosthetic group[1].

Subsequent research in the following decades shifted focus to methylotrophic yeasts, such as Pichia pastoris, Hansenula polymorpha (now classified as Ogataea polymorpha), and Candida boidinii, which can utilize methanol as their sole source of carbon and energy[2]. In these organisms, this compound was identified as the key enzyme in the initial step of methanol metabolism, catalyzing the oxidation of methanol to formaldehyde. This discovery was pivotal, as the exceptionally strong and tightly regulated promoter of the AOX gene in Pichia pastoris would later be harnessed to develop one of the most widely used and powerful systems for recombinant protein expression.

The enzyme is predominantly localized within peroxisomes, specialized organelles that sequester the toxic hydrogen peroxide byproduct, which is then detoxified by catalase. Structurally, this compound is typically a homo-octameric protein with a total molecular weight of approximately 600-675 kDa, with each subunit containing one non-covalently bound FAD molecule.

Biochemical and Kinetic Properties

The catalytic prowess of this compound is defined by its substrate specificity, kinetic parameters, and its response to environmental factors such as pH and temperature.

Substrate Specificity and Kinetic Parameters